molecular formula C23H21Cl2NO4 B3932625 Dimethyl 4-(2,4-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(2,4-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B3932625
M. Wt: 446.3 g/mol
InChI Key: ROUMYKYDXJPWMB-UHFFFAOYSA-N
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Description

Dimethyl 4-(2,4-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This class of compounds is known for its significant pharmacological properties, particularly in the field of cardiovascular medicine. The compound is characterized by its complex structure, which includes a dihydropyridine ring substituted with various functional groups, including dichlorophenyl and phenylethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(2,4-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(2,4-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

Dimethyl 4-(2,4-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of dihydropyridine chemistry and reactivity.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It is investigated for its potential use in cardiovascular therapies, particularly as a calcium channel blocker.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 4-(2,4-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels in the cardiovascular system. By blocking these channels, the compound can reduce calcium influx into cells, leading to vasodilation and decreased blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.

    Amlodipine: A widely used calcium channel blocker with a longer duration of action.

    Felodipine: Known for its high vascular selectivity and effectiveness in treating hypertension.

Uniqueness

Dimethyl 4-(2,4-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

dimethyl 4-(2,4-dichlorophenyl)-1-(1-phenylethyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2NO4/c1-14(15-7-5-4-6-8-15)26-12-18(22(27)29-2)21(19(13-26)23(28)30-3)17-10-9-16(24)11-20(17)25/h4-14,21H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUMYKYDXJPWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=C(C(C(=C2)C(=O)OC)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 4-(2,4-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 4-(2,4-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 4-(2,4-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 4-(2,4-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 4-(2,4-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 4-(2,4-dichlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

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